Superior Antitussive Efficacy and Tolerability vs. Codeine in a Double-Blind Clinical Trial
In a 90-patient, double-blind comparative trial of glaucine hydrobromide syrup versus codeine syrup (both dosed at 30 mg three times daily for 7 days), glaucine demonstrated statistically significantly superior cough suppression. Physician-evaluated cough severity scores (4-point scale) decreased from 3.0 to 0.47 in the glaucine group, compared to a decrease from 3.0 to 1.10 in the codeine group (p<0.001) [1]. Furthermore, glaucine showed a markedly improved side effect profile: 0 patients on glaucine reported constipation or nausea, whereas 9 patients on codeine reported these events (p<0.01) [1].
| Evidence Dimension | Antitussive efficacy and tolerability |
|---|---|
| Target Compound Data | Mean cough score decrease: 3.0 → 0.47; Side effects (constipation/nausea): 0 patients |
| Comparator Or Baseline | Codeine: Mean cough score decrease: 3.0 → 1.10; Side effects: 9 patients |
| Quantified Difference | Glaucine achieved a 2.53-point reduction vs. codeine's 1.90-point reduction (p<0.001); 0% vs. 10% incidence of gastrointestinal side effects (p<0.01) |
| Conditions | 90 out-patients with acute/chronic cough from upper respiratory tract inflammation; 30 mg tid syrup; 7 days |
Why This Matters
This head-to-head clinical data provides direct, quantifiable justification for selecting glaucine hydrobromide over codeine in antitussive research, where superior efficacy and a non-opioid, better-tolerated profile are critical.
- [1] Gastpar H, Criscuolo D, Dieterich HA. Efficacy and tolerability of glaucine as an antitussive agent. Curr Med Res Opin. 1984;9(2):131-6. doi:10.1185/03007998409109554. View Source
